Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including thieno[2,3-d]pyrimidine and benzene dicarboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thione with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4-thione
- 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
Uniqueness
1,3-DIMETHYL 5-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H19N3O5S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H19N3O5S2/c1-10-11(2)30-18-16(10)17(21-9-22-18)29-8-15(24)23-14-6-12(19(25)27-3)5-13(7-14)20(26)28-4/h5-7,9H,8H2,1-4H3,(H,23,24) |
InChI Key |
DPORSZUUWMTNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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